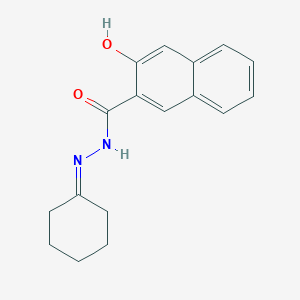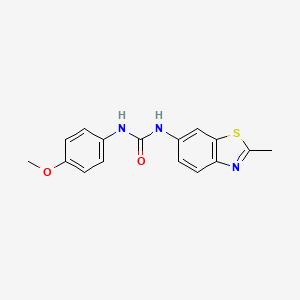![molecular formula C20H23NO6S B5722866 diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate, also known as DASMI, is a chemical compound that has been widely used in scientific research due to its unique properties. DASMI is a sulfonamide-based inhibitor that has been shown to have potent inhibitory effects on a variety of enzymes and proteins.
Wirkmechanismus
The mechanism of action of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate involves the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein activity, leading to a decrease in the biological function of the target. The exact mechanism of binding and inhibition may vary depending on the specific target of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein that is inhibited. Inhibition of carbonic anhydrase can result in a decrease in the regulation of pH in various tissues, while inhibition of the proteasome can result in a decrease in protein degradation and an increase in protein accumulation. Inhibition of sirtuin 2 can result in changes in cellular metabolism and aging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate in lab experiments include its potent inhibitory effects on enzymes and proteins, its well-established synthesis method, and its ability to selectively target specific enzymes and proteins. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other enzymes or proteins in addition to the intended target.
Zukünftige Richtungen
There are several future directions for research involving diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins with minimal off-target effects. Another area of interest is the use of this compound in drug discovery, as it may serve as a starting point for the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic applications.
Synthesemethoden
The synthesis of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate involves the reaction of 5-aminoisophthalic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with diethylamine to yield this compound. This synthesis method has been well established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate has been used in a variety of scientific research applications due to its potent inhibitory effects on enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in the regulation of pH in various tissues. This compound has also been shown to inhibit the activity of the proteasome, a large protein complex that plays a role in the degradation of proteins in the cell. In addition, this compound has been shown to inhibit the activity of the enzyme sirtuin 2, which is involved in the regulation of cellular metabolism and aging.
Eigenschaften
IUPAC Name |
diethyl 5-[(3,4-dimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-26-19(22)15-10-16(20(23)27-6-2)12-17(11-15)21-28(24,25)18-8-7-13(3)14(4)9-18/h7-12,21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROAWLDBGUBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)




![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)